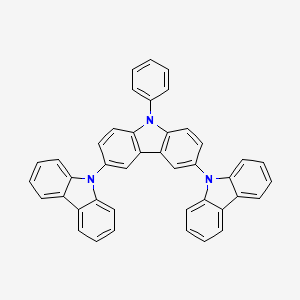
N-phényl-3,6-di(N-carbazolyl)carbazole
Vue d'ensemble
Description
N-phenyl-3,6-di(N-carbazolyl)carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Applications De Recherche Scientifique
N-phenyl-3,6-di(N-carbazolyl)carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy levels and carrier-transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, where it acts as an electron donor or acceptor material.
Electrochromic Devices: The compound’s electrochromic properties make it suitable for use in smart windows and displays.
Mécanisme D'action
Target of Action
N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .
Mode of Action
The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .
Biochemical Pathways
The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .
Action Environment
The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
N-phenyl-3,6-di(N-carbazolyl)carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in oxidative coupling reactions, leading to the formation of robust polymer films . These interactions are primarily driven by the carbazole–carbazole coupling mechanism, which facilitates the formation of stable polymer structures.
Cellular Effects
The effects of N-phenyl-3,6-di(N-carbazolyl)carbazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electrochemical properties of N-phenyl-3,6-di(N-carbazolyl)carbazole enable it to participate in redox reactions, thereby affecting cellular oxidative states and signaling pathways . Additionally, its ability to form polymer films can impact cellular adhesion and morphology.
Molecular Mechanism
At the molecular level, N-phenyl-3,6-di(N-carbazolyl)carbazole exerts its effects through specific binding interactions with biomolecules. The compound’s tri-carbazole structure allows it to engage in carbazole–carbazole coupling, leading to the formation of stable polymer networks . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, N-phenyl-3,6-di(N-carbazolyl)carbazole can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-3,6-di(N-carbazolyl)carbazole change over time due to its stability and degradation properties. Studies have shown that this compound maintains its electrochemical activity over extended periods, making it suitable for long-term applications . Its stability can be influenced by environmental factors such as temperature and pH, which may affect its degradation rate and long-term efficacy.
Dosage Effects in Animal Models
The effects of N-phenyl-3,6-di(N-carbazolyl)carbazole vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-phenyl-3,6-di(N-carbazolyl)carbazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in oxidative coupling reactions underscores its involvement in redox metabolism, where it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes can modulate the activity of metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-phenyl-3,6-di(N-carbazolyl)carbazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of N-phenyl-3,6-di(N-carbazolyl)carbazole is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can impact its ability to participate in biochemical reactions and influence cellular processes, such as signal transduction and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenyl-3,6-di(N-carbazolyl)carbazole can be synthesized through a multi-step reaction sequence starting from carbazoleThe reaction conditions typically involve the use of strong bases and coupling agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-phenyl-3,6-di(N-carbazolyl)carbazole may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-3,6-di(N-carbazolyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which exhibit significant electrochromic behavior.
Reduction: Reduction reactions can revert the oxidized forms back to their neutral states.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N-phenyl-3,6-di(N-carbazolyl)carbazole, which can exhibit different optoelectronic properties depending on the nature of the substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-di(N-carbazolyl)-N-(4-nitrophenyl)carbazole
- 3,6-di(N-carbazolyl)-N-(4-aminophenyl)carbazole
- 2,5-di(N,N′-carbazolyl)terephthalonitrile
- 2,3,5,6-tetra(N,N′-carbazolyl)terephthalonitrile
Uniqueness
N-phenyl-3,6-di(N-carbazolyl)carbazole is unique due to its specific structural configuration, which provides a balance between high triplet energy levels and efficient carrier transport. This makes it particularly suitable for use in OLEDs and other optoelectronic devices, where both high efficiency and stability are required .
Propriétés
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
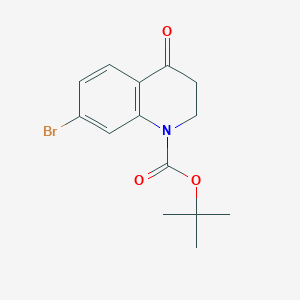

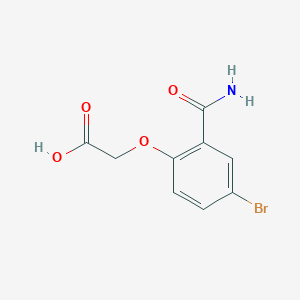
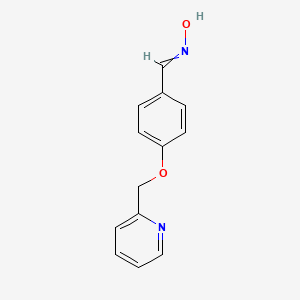
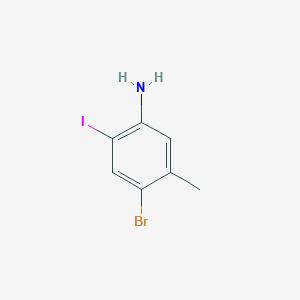
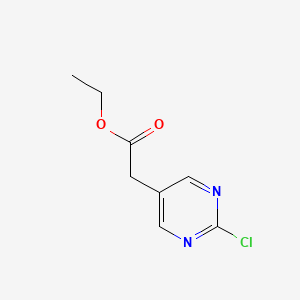
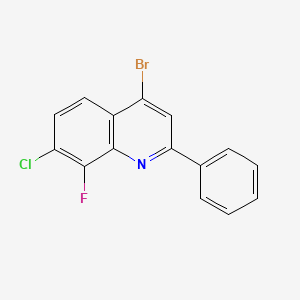

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)
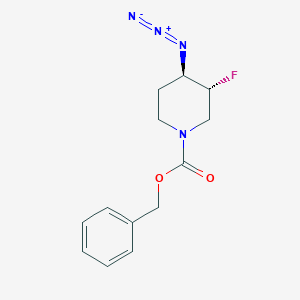
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
